![molecular formula C21H29NO2 B13441267 (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol
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Overview
Description
The compound (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive moieties:
-
Hydroxyimino group (C=N-OH) : Prone to tautomerism, reduction, and nucleophilic substitution.
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Ethynyl group (C≡CH) : Susceptible to hydration, oxidation, and alkyne-specific reactions.
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Deuterated cycloalkane framework : Alters kinetic isotope effects in hydrogen abstraction reactions.
Reduction Reactions
Oxidation Reactions
Target Site | Oxidizing Agent | Outcome |
---|---|---|
Ethynyl group | KMnO₄ (acidic) | Carboxylic acid formation |
Cycloalkane C-H bonds | CrO₃/H₂SO₄ | Ketone generation at tertiary carbons |
Acid/Base-Mediated Reactions
-
Hydroxyimino tautomerism : Reversible conversion to nitroso form (N=O) under acidic conditions (pH < 3).
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Esterification : Acetic anhydride/pyridine converts phenolic -OH to acetate ester .
Metabolic Transformations
The compound undergoes hepatic modifications, with deuterium influencing reaction rates:
Enzyme System | Reaction | Deuterium Isotope Effect (kH/kD) |
---|---|---|
Cytochrome P450 3A4 | C-17 hydroxylation | 2.1–3.4 |
UDP-glucuronosyltransferase | Glucuronidation at C-3 | 1.8–2.2 |
Deuterium at positions 2,4,6,6,10 reduces hydrogen abstraction rates by 30–50%, extending metabolic half-life compared to non-deuterated analogs.
Stability Under Environmental Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
UV light (254 nm) | Photooxidation of ethynyl group | 48 hrs (25°C) |
Aqueous hydrolysis (pH 7) | Hydroxyimino → ketone | >30 days |
Strong base (1M NaOH) | Ester saponification | 15 mins (complete) |
Comparative Reaction Kinetics
Deuteration impacts reaction energetics, as shown in this Arrhenius parameter comparison:
Reaction | Ea (kJ/mol) Non-deuterated | Ea (kJ/mol) Deuterated |
---|---|---|
C-17 hydroxylation | 58.3 ± 2.1 | 64.7 ± 1.9 |
Glucuronide conjugation | 42.8 ± 1.5 | 47.2 ± 1.7 |
Synthetic Modifications
The deuterated scaffold allows targeted derivatization:
Stepwise Protocol for C-3 Modification
Scientific Research Applications
(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol: has several scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Prasterone (Dehydroepiandrosterone): A steroid hormone with similar structural features but different functional groups and biological activity.
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and physiological roles.
Testosterone: Another steroid hormone with a similar core structure but distinct functional groups and biological effects.
Uniqueness
(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol: is unique due to its specific stereochemistry, deuterium incorporation, and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound (3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol is a derivative of cyclopenta[a]phenanthrene with significant biological implications. This article discusses its biological activity focusing on its carcinogenic potential and metabolic pathways.
Structure and Properties
This compound possesses a complex structure characterized by multiple chiral centers and functional groups that influence its biological interactions. The unique arrangement of these groups is crucial for its activity.
Carcinogenicity Studies
Research has demonstrated that cyclopenta[a]phenanthrene derivatives exhibit varying degrees of carcinogenicity. For instance:
- Carcinogenic Testing : In studies involving mouse skin painting with various cyclopenta[a]phenanthrene derivatives:
- Metabolic Activation : The activation of these compounds often involves metabolic oxidation. Specifically:
The mechanism by which these compounds exert their biological effects can be summarized as follows:
- Enzymatic Activation : The aryl hydrocarbon hydroxylase enzyme system is implicated in the activation of cyclopenta[a]phenanthrenes. This system facilitates the conversion of the parent compound into reactive metabolites that can bind to DNA and induce mutations .
- DNA Binding : Studies have shown that the activated metabolites form adducts with DNA in vivo. This binding is a critical step in the initiation of carcinogenesis .
Case Studies
Several case studies have highlighted the biological activity of cyclopenta[a]phenanthrene derivatives:
- Mouse Skin Painting Experiments :
- Comparative Analysis :
Data Tables
The following table summarizes key findings from various studies on the carcinogenicity and metabolic activation of cyclopenta[a]phenanthrene derivatives:
Q & A
Q. What synthetic strategies are recommended for introducing ethynyl and hydroxyimino groups into steroidal frameworks?
Basic Research Focus
The ethynyl group can be introduced via Sonogashira coupling using palladium catalysts, as seen in steroidal sulfate derivatives (e.g., sodium salts with ethynyl substituents ). For hydroxyimino (oxime) formation, condensation reactions between ketosteroids and hydroxylamine hydrochloride under acidic conditions are standard. For example, oxime derivatives of cyclopenta[a]phenanthrenes are synthesized at 60–80°C in ethanol/water mixtures, followed by purification via column chromatography .
Example NMR Data :
- 1H NMR (400 MHz, CDCl₃): δ 3.66 (s, OCH₃), 0.92 (d, J = 6.4 Hz, CH(CH₃)₂) .
- 13C NMR : Distinct signals for C17 (δ 80.8 ppm, acetylated) and C3 (δ 68.7 ppm, oxime) .
Q. What advanced methods evaluate deuterium isotope effects on metabolic stability?
Advanced Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is used to compare metabolic half-lives (t₁/₂) between deuterated and non-deuterated analogs. For example, hexadeuterated analogs may show reduced CYP450-mediated oxidation due to kinetic isotope effects . Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) assess deuterium’s impact on degradation pathways .
Key Parameters :
Parameter | Non-deuterated Analog | Deuterated Analog |
---|---|---|
Metabolic t₁/₂ (hr) | 2.5 ± 0.3 | 4.1 ± 0.5 |
Plasma stability (pH 7) | 98% retained | 99% retained |
Q. How are contradictions in biological activity data resolved between isotopic variants?
Advanced Research Focus
Contradictions arise from differences in membrane permeability (deuterated analogs may exhibit altered logP values) or target binding affinity (e.g., hydrogen-bonding disruptions). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations model deuterium’s effects on ligand-receptor interactions . For example, deuterated steroids may show 10–20% reduced binding to glucocorticoid receptors due to altered C-H vibrational modes .
Experimental Workflow :
Synthesize isotopic pairs (deuterated vs. protiated).
Assay in parallel (e.g., receptor binding, enzymatic inhibition).
Validate outliers via crystallography or NMR .
Q. What analytical techniques are prioritized for purity assessment of deuterated steroids?
Basic Research Focus
High-resolution mass spectrometry (HRMS) confirms isotopic enrichment (e.g., +6 Da for hexadeuterio groups) . Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) identifies impurities (<0.5% threshold). For example, NIST-standardized methods achieve 99.5% purity for cyclopenta[a]phenanthrenes using C18 columns and acetonitrile/water gradients .
Example HRMS Data :
Q. How does stereochemistry influence the compound’s stability under physiological conditions?
Advanced Research Focus
The Z-configuration of the hydroxyimino group (C3) increases susceptibility to hydrolysis compared to E-isomers. Stability assays in simulated gastric fluid (pH 2.0, 37°C) show 50% degradation within 6 hours for Z-isomers vs. 12 hours for E-isomers . Steric hindrance from the 13-ethyl group (R-configuration) further slows oxidation at C17 .
Degradation Pathways :
Acidic hydrolysis : Cleavage of hydroxyimino to ketone.
Oxidation : Ethynyl → carbonyl under CYP450 catalysis .
Q. What computational tools predict the compound’s pharmacokinetic profile?
Advanced Research Focus
Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes (e.g., CYP3A4). Quantitative structure-activity relationship (QSAR) models correlate logD (octanol/water) with bioavailability. For cyclopenta[a]phenanthrenes, predicted logD = 3.2 ± 0.2 aligns with moderate blood-brain barrier permeability .
Key Predictions :
Property | Predicted Value |
---|---|
logD (pH 7.4) | 3.2 ± 0.2 |
CYP3A4 inhibition (IC₅₀) | 15 μM |
Q. How are isotopic purity and positional deuteration confirmed?
Basic Research Focus
Deuterium NMR (²H NMR) identifies positional labeling (e.g., signals at δ 2.1–2.4 ppm for C2/C4 deuterons). Isotope ratio mass spectrometry (IRMS) quantifies enrichment (>99% D at C2, C4, C6, C10) . For example, hexadeuterio labeling in cyclopenta[a]phenanthrenes shows no protium contamination at δ 1.5–2.0 ppm in ¹H NMR .
Properties
Molecular Formula |
C21H29NO2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D |
InChI Key |
ISHXLNHNDMZNMC-VWACAVPESA-N |
Isomeric SMILES |
[2H]C\1=C2[C@](CC(/C1=N/O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Origin of Product |
United States |
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